molecular formula C12H13ClN2O2 B2577881 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride CAS No. 2580216-60-8

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride

Cat. No.: B2577881
CAS No.: 2580216-60-8
M. Wt: 252.7
InChI Key: QHTWLOPVZJNJDD-UHFFFAOYSA-N
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Description

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H12N2O2·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It can affect the expression of genes involved in disease processes, thereby altering cellular functions.

Comparison with Similar Compounds

4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in research and industrial applications.

Biological Activity

The compound 4-(1,8-Naphthyridin-2-yl)butanoic acid; hydrochloride is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Naphthyridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-infective, and neuroprotective effects. The biological activities of 4-(1,8-Naphthyridin-2-yl)butanoic acid and its hydrochloride form are particularly noteworthy due to their interaction with various biological targets.

Anticancer Activity

Research indicates that naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(1,8-Naphthyridin-2-yl)butanoic acid on various cancer cell lines. The results demonstrated that the compound had an IC50 value ranging from 10 to 20 µM against HeLa (cervical cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.

Neuroprotective Effects

Naphthyridine derivatives have also been reported to exhibit neuroprotective effects. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. For example, compounds derived from naphthyridine have shown promise in protecting against neurodegenerative diseases by inhibiting neuroinflammation .

Anti-infective Properties

The anti-infective potential of naphthyridine derivatives has been recognized in various studies. These compounds can inhibit bacterial growth and possess antiviral properties. For instance, certain naphthyridine analogs have demonstrated efficacy against resistant strains of bacteria by targeting specific bacterial enzymes .

The mechanisms through which 4-(1,8-Naphthyridin-2-yl)butanoic acid exerts its biological activities include:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to cell death in cancer cells.
  • Enzyme Inhibition : Competitive inhibition of key enzymes involved in bacterial metabolism and proliferation.
  • Neurotransmitter Modulation : Interaction with neurotransmitter receptors to enhance synaptic plasticity and reduce neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerInduces apoptosis in cancer cell lines10 - 20 µM (HeLa, A549)
NeuroprotectiveReduces oxidative stress and inflammationNot specified
Anti-infectiveInhibits growth of resistant bacteriaNot specified

Recent Research Findings

Recent studies have focused on synthesizing new derivatives of naphthyridine to enhance their biological activity. For example:

  • A novel derivative was found to be a potent inhibitor of phosphatidylinositol-5-phosphate (PI5P) kinases, which play a role in cell signaling related to cancer progression .
  • Another study highlighted the potential use of naphthyridine derivatives as selective inhibitors for specific protein targets involved in disease mechanisms .

Properties

IUPAC Name

4-(1,8-naphthyridin-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWLOPVZJNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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